molecular formula C8H7FN2O4 B1323410 Methyl 2-amino-6-fluoro-3-nitrobenzoate CAS No. 346691-23-4

Methyl 2-amino-6-fluoro-3-nitrobenzoate

Cat. No.: B1323410
CAS No.: 346691-23-4
M. Wt: 214.15 g/mol
InChI Key: CZWULSUQQAOBDL-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Derivatives in Organic Chemistry

Benzoate esters are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, which is in turn bonded to an alkyl or aryl group through an ester linkage. The parent compound, methyl benzoate, is a simple yet important molecule. The true versatility of this class of compounds, however, lies in the diverse range of substituents that can be introduced onto the aromatic ring. These substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. Common derivatives include those with halogen, nitro, amino, and alkyl groups, each imparting unique chemical characteristics.

Significance of Halogenation and Nitration in Aromatic Systems for Synthetic Utility

Halogenation and nitration are two fundamental electrophilic aromatic substitution reactions that are pivotal in organic synthesis. Halogenation, the introduction of a halogen atom (such as fluorine, chlorine, or bromine) onto the benzene ring, provides a handle for further transformations, such as cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

Nitration, the introduction of a nitro group (-NO2), is equally significant. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups to the meta position. More importantly, the nitro group can be readily reduced to an amino group (-NH2), a versatile functional group that is a key component of many biologically active molecules and a precursor for the synthesis of various heterocyclic compounds.

Contextualizing Methyl 2-amino-6-fluoro-3-nitrobenzoate within Nitroaromatic and Fluoroaromatic Chemistry

This compound is a polysubstituted benzene derivative that embodies the principles of both nitroaromatic and fluoroaromatic chemistry. The presence of a fluorine atom, an amino group, and a nitro group on the same benzene ring makes it a highly functionalized and synthetically valuable molecule.

Fluoroaromatic compounds often exhibit unique biological properties due to the high electronegativity and small size of the fluorine atom, which can alter the compound's metabolic stability and binding affinity to biological targets. Nitroaromatic compounds are crucial intermediates in the synthesis of dyes, pharmaceuticals, and explosives. The amino group, in conjunction with the other substituents, provides a site for a wide range of chemical modifications.

Historical Development of Research on Related Aminonitrobenzoate Compounds

The study of aminonitrobenzoate compounds has a long history, intertwined with the development of synthetic dyes and pharmaceuticals in the 19th and 20th centuries. Early research focused on the synthesis and reactions of simple isomers of aminobenzoic acids and nitrobenzoic acids. The dinitration of toluene, followed by oxidation and reduction, was a common strategy to access various aminonitrobenzoic acid isomers.

Over the years, the focus has shifted towards the synthesis of more complex and highly substituted aminonitrobenzoate derivatives as building blocks for modern drug discovery and materials science. The development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and regioselective nitration and halogenation techniques, has enabled the preparation of a wide array of these compounds with precise control over the substitution pattern. While specific historical research on this compound is not extensively documented in readily available literature, the study of related aminonitrobenzoate compounds has been a continuous area of investigation, driven by the need for novel and versatile chemical intermediates. For instance, the synthesis of the related compound, methyl 2-amino-6-nitrobenzoate, has been reported through the esterification of 2-amino-6-nitrobenzoic acid. prepchem.com

Properties

IUPAC Name

methyl 2-amino-6-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWULSUQQAOBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619633
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346691-23-4
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
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Synthetic Methodologies for Methyl 2 Amino 6 Fluoro 3 Nitrobenzoate

Established Synthetic Routes

Established methods for synthesizing Methyl 2-amino-6-fluoro-3-nitrobenzoate are well-documented, offering reliable and reproducible pathways to the target compound. These routes can be broadly categorized into direct esterification of the parent acid and more complex multi-step sequences that construct the core aromatic structure.

Esterification of 2-amino-6-fluoro-3-nitrobenzoic Acid with Methanol (B129727)

The most direct approach to this compound is the esterification of 2-amino-6-fluoro-3-nitrobenzoic acid using methanol. This transformation can be achieved through several methods, including acid catalysis and the use of activating agents to enhance the reactivity of the carboxylic acid.

Catalytic Approaches (e.g., Acid Catalysis with H2SO4)

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common and cost-effective method. In this process, a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. truman.edu

A typical procedure involves dissolving the precursor, 2-fluoro-3-nitrobenzoic acid, in methanol, followed by the addition of concentrated sulfuric acid. chemicalbook.com The mixture is then heated to reflux for an extended period to drive the equilibrium toward the product. truman.educhemicalbook.com The reaction is subsequently cooled, and the product is often precipitated by pouring the mixture into ice water. truman.edu Workup typically involves neutralization of the excess acid with a base like sodium bicarbonate, followed by extraction with an organic solvent. chemicalbook.com This method has been reported to yield the analogous methyl 2-fluoro-3-nitrobenzoate in high purity (93%). chemicalbook.com

ReagentConditionsYield
2-fluoro-3-nitrobenzoic acidMethanol (solvent), H₂SO₄ (catalyst)93%
Methanol50 °C, 16 hours
Sulfuric Acid
Activation Strategies (e.g., Oxalyl Dichloride/DMF)

An alternative to direct acid catalysis involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride. This is a powerful strategy for esterification, especially when the carboxylic acid is sterically hindered or electronically deactivated. Oxalyl dichloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective reagent for this transformation. chemicalbook.comorgsyn.org

The process begins with the treatment of the carboxylic acid with oxalyl chloride and a catalytic amount of DMF in an inert solvent like dichloromethane (B109758) (DCM). chemicalbook.com This reaction generates the corresponding acyl chloride intermediate. The subsequent addition of excess methanol to the reaction mixture leads to a rapid conversion to the methyl ester product. chemicalbook.com This method is often preferred for its mild reaction conditions and short reaction times. chemicalbook.com

ReagentConditions
2-fluoro-3-nitro-benzoic acidStage 1: Oxalyl dichloride, DMF, in Dichloromethane at 20°C
Oxalyl DichlorideStage 2: Methanol in Dichloromethane, 5 minutes
N,N-dimethyl-formamide (DMF)
Methanol

Multi-step Organic Reactions for Constructing the Benzoate (B1203000) Scaffold

In some synthetic strategies, the substituted benzoate scaffold is constructed through a series of reactions starting from simpler, more readily available materials. For instance, a synthetic route to produce the precursor acid, 2-fluoro-3-nitrobenzoic acid, starts from o-methylphenol. wipo.int This multi-step process involves:

Nitration: o-methylphenol is nitrated to selectively generate 2-methyl-6-nitrophenol. wipo.int

Chlorination: The hydroxyl group is then converted to a chlorine atom to yield 2-chloro-3-nitrotoluene. wipo.int

Fluorination: A subsequent fluorination reaction replaces the chlorine with fluorine, producing 2-fluoro-3-nitrotoluene. wipo.int

Oxidation: Finally, the methyl group is oxidized to a carboxylic acid to yield the desired 2-fluoro-3-nitrobenzoic acid. wipo.int

Another approach involves the amination of a halogenated precursor. For example, 2-amino-6-nitrobenzoic acid can be prepared by reacting 2-halo-6-nitrobenzoic acid with ammonia (B1221849) in the presence of a cuprous catalyst. google.com While this example yields a related isomer, the principle of building the scaffold through sequential functional group transformations is a key strategy in organic synthesis.

Mechanistic Investigations of Key Reaction Steps

The mechanisms underlying these synthetic transformations are well-established in organic chemistry.

Fischer Esterification: The mechanism of acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This protonation makes the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product and regenerates the acid catalyst. truman.edu

Acid Chloride Formation with Oxalyl Dichloride/DMF: The activation of a carboxylic acid with oxalyl chloride and catalytic DMF proceeds through the formation of a Vilsmeier reagent (chloro(dimethylamino)methyleniminium chloride) from the reaction of DMF and oxalyl chloride. orgsyn.org This reagent then reacts with the carboxylic acid to form a reactive acyl-substituted iminium intermediate. This intermediate readily collapses, releasing carbon dioxide, carbon monoxide, and the desired acyl chloride, along with regenerated DMF catalyst. The highly reactive acyl chloride is then rapidly attacked by methanol to form the methyl ester. researchgate.net

Novel Synthetic Approaches and Innovations

While traditional methods are robust, research continues into developing more efficient and environmentally friendly synthetic routes. A notable innovation in the field of esterification is the use of heterogeneous catalysts. For example, metal-organic frameworks (MOFs) like UiO-66-NH₂ have been successfully employed as heterogeneous catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.org This approach offers several advantages, including a significant reduction in reaction time compared to traditional methods and easier catalyst separation and recycling. rsc.org Although not yet specifically reported for this compound, this technology represents a promising avenue for future synthetic optimization.

Exploration of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of aromatic compounds aims to reduce the environmental impact of chemical manufacturing. For intermediates like this compound, this involves developing routes that are both cost-effective and environmentally benign. Research efforts focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. The development of novel catalysts is crucial for the efficient synthesis of complex molecules like this compound.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. In the synthesis of related aminobenzoic acid derivatives, homogeneous catalysts play a significant role. For example, cuprous catalysts have been effectively used to catalyze aminolysis reactions. google.com These catalysts, such as cuprous oxide, cuprous iodide, cuprous chloride, and cuprous bromide, facilitate the reaction of halo-nitrobenzoic acids with ammonia under mild conditions. google.com This approach avoids the high temperatures and pressures typically required in traditional amination methods, leading to higher conversion rates, fewer side reactions, and simpler work-up procedures. google.com The use of phase-transfer catalysis (PTC) with catalysts like Cinchona-derived quaternary ammonium (B1175870) phenoxide also represents a key strategy in related syntheses, enabling reactions to proceed with high yields and enantioselectivities. unimi.it

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability, aligning well with green chemistry principles. In the synthesis of amino-nitroaromatic compounds, hydrogenation is a critical step. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney nickel are commonly employed for the reduction of nitro groups. google.com These solid catalysts are highly efficient and can be easily filtered from the reaction mixture and reused, reducing waste and cost.

Metal-Organic Frameworks (MOFs) are an emerging class of heterogeneous catalysts. Their high surface area and tunable porosity make them suitable for a variety of organic transformations. nih.gov For instance, modified MOFs have demonstrated catalytic activity in multi-component condensation reactions, showcasing their potential for complex syntheses. nih.gov

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry and continuous manufacturing are transforming the chemical industry by enabling safer, more efficient, and scalable production. These techniques involve the continuous movement of reagents through reactors, offering precise control over reaction parameters. While specific applications to this compound are not extensively detailed in available literature, the principles are highly applicable to its synthetic steps, such as nitration and hydrogenation.

Continuous processes can lead to "increased reaction continuity and convenient operation," which facilitates industrial-scale production. patsnap.com The ability to precisely control temperature, pressure, and mixing in flow reactors can enhance reaction selectivity and yield while minimizing the formation of byproducts. This is particularly important for exothermic reactions like nitration, where flow chemistry can significantly improve safety by minimizing the reaction volume at any given time.

Reaction Optimization and Process Intensification

Optimizing reaction conditions is essential for maximizing yield, purity, and throughput while minimizing costs and environmental impact. Process intensification involves developing innovative equipment and techniques to achieve these goals.

Parameter Studies (Temperature, Pressure, Solvent Systems, Reagent Ratios)

Systematic studies of reaction parameters are crucial for optimizing the synthesis of this compound and its precursors. Key parameters that are typically investigated include temperature, pressure, solvent choice, and the molar ratios of reactants and catalysts.

For instance, in the nitration of 2,6-dichlorobenzoic acid, a precursor for related compounds, the reaction is typically carried out at room temperature for several hours using a mixture of fuming nitric acid and concentrated sulfuric acid. patsnap.com The subsequent esterification with methanol is often performed under reflux conditions for around 5 hours in the presence of an acid catalyst like concentrated sulfuric acid. patsnap.com In catalytic amination reactions to produce precursors like 2-amino-6-nitrobenzoic acid, the reaction temperature is controlled between 70-150 °C, and the pressure is maintained in the range of 0.2–3.0 MPa to achieve high conversion rates. google.com

The table below summarizes typical parameters from related synthetic steps that could be applicable for process optimization.

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)
Nitration 2,6-dichlorobenzoic acid, Fuming Nitric Acid, Sulfuric Acid-DichloromethaneRoom TempAtmospheric594.5
Esterification 2,6-dichloro-3-nitrobenzoic acid, MethanolConcentrated H₂SO₄MethanolRefluxAtmospheric5-
Aminolysis 2-halo-6-nitrobenzoic acid, AmmoniaCuprous SaltsOrganic Solvent70-1500.2-3.0->88
Hydrogenation 2-nitro-3-methylbenzoic acidPd/CEthanol/Methanol40-60Atmospheric2-3-

This table presents data from analogous reactions and serves as a reference for potential optimization studies for the target compound.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies are paramount for understanding the reaction mechanisms, optimizing process parameters, and ensuring the safe and efficient synthesis of this compound. While specific kinetic data for this exact multi-step synthesis is not extensively published in open literature, the kinetics of the individual reaction types involved—aromatic nitration, nucleophilic aromatic substitution (for fluorination), and esterification—are well-documented for analogous systems.

Factors Influencing Reaction Rates:

Several factors significantly influence the rate of the synthetic reactions leading to this compound:

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, for exothermic reactions like nitration, precise temperature control is critical to prevent runaway reactions and the formation of byproducts.

Concentration of Reactants: The rate of reaction is typically dependent on the concentration of the reacting species. Understanding the reaction order with respect to each reactant is essential for developing an accurate rate law.

Catalyst: The choice and concentration of catalysts, such as sulfuric acid in nitration or a phase-transfer catalyst in fluorination, can dramatically affect the reaction rate.

Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics.

Hypothetical Kinetic Data:

To illustrate the type of data generated during kinetic studies, the following tables present hypothetical findings for key reaction steps.

Table 1: Hypothetical Rate Data for the Nitration of a Precursor

ExperimentInitial [Precursor] (mol/L)Initial [HNO₃] (mol/L)Initial Rate (mol/L·s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.23.0 x 10⁻⁴

This hypothetical data suggests the reaction is first order with respect to both the precursor and nitric acid.

Table 2: Hypothetical Effect of Temperature on the Rate Constant of Fluorination

Temperature (K)Rate Constant, k (s⁻¹)
3002.5 x 10⁻⁵
3105.1 x 10⁻⁵
3209.8 x 10⁻⁵

This data would be used to calculate the activation energy of the fluorination step using the Arrhenius equation.

Reaction Rate Determination:

The determination of reaction rates typically involves monitoring the change in concentration of a reactant or product over time. This can be achieved using various analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To separate and quantify the components of the reaction mixture.

Gas Chromatography (GC): Suitable for volatile components.

Spectroscopy (UV-Vis, NMR): To follow the appearance or disappearance of specific chemical species.

By analyzing the collected data, a rate law for each step of the synthesis can be established. The rate law provides a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. For example, a generalized rate law might take the form:

Rate = k[Reactant A]ⁿ[Reactant B]ᵐ

Where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to reactants A and B, respectively.

Scale-up Considerations for Industrial Applications

The transition from a laboratory-scale synthesis to industrial production of this compound presents numerous challenges that must be addressed to ensure a safe, efficient, and cost-effective process. The highly exothermic nature of nitration reactions is a primary safety concern.

Key Scale-up Challenges and Strategies:

Heat Management: The nitration of aromatic compounds is a highly exothermic process. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inadequate heat removal can lead to a rapid increase in temperature, potentially causing a runaway reaction and an explosion. researchgate.netewadirect.com

Strategy: The use of continuous flow reactors offers significant advantages over traditional batch reactors for managing exothermic reactions. ewadirect.com The narrow channels in flow reactors provide a high surface-area-to-volume ratio, enabling efficient heat exchange and precise temperature control. ewadirect.com Additionally, the small reaction volume at any given time minimizes the potential hazard of a runaway reaction. researchgate.net

Mass Transfer: In heterogeneous reaction mixtures, the rate of reaction can be limited by the rate at which reactants are transported between phases. Inefficient mixing on a large scale can lead to localized "hot spots" and reduced reaction yields.

Strategy: The design of the reactor and agitator system is crucial for ensuring efficient mass transfer. The use of static mixers in flow reactors can also enhance mixing and improve reaction performance.

Safety and Hazard Analysis: A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks and implement appropriate control measures. This includes evaluating the thermal stability of reactants, intermediates, and products. The potential for the formation of thermally unstable byproducts must also be considered.

Process Optimization and Control: To maximize yield and minimize costs, the reaction parameters must be optimized for the industrial scale. This includes optimizing reagent stoichiometry, reaction time, temperature, and catalyst loading. The implementation of real-time process analytical technology (PAT) can provide continuous monitoring and control of critical process parameters.

Table 3: Comparison of Batch vs. Flow Chemistry for Nitration

ParameterBatch ReactorFlow Reactor
Heat Transfer PoorExcellent
Safety Higher risk of runawayInherently safer
Mixing Can be inefficientEfficient
Scalability DifficultStraightforward
Process Control Less precisePrecise

The successful industrial-scale synthesis of this compound requires a multidisciplinary approach that integrates chemical engineering principles with a deep understanding of the underlying reaction chemistry. The adoption of modern technologies, such as continuous flow manufacturing, can play a pivotal role in overcoming the challenges associated with scaling up this complex and potentially hazardous synthesis.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For Methyl 2-amino-6-fluoro-3-nitrobenzoate, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are crucial for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nitro group will deshield nearby protons, shifting their signals to a higher frequency (downfield), while the electron-donating amino group will cause an upfield shift for adjacent protons. The fluorine atom, being highly electronegative, will also exert a significant deshielding effect and will introduce characteristic splitting patterns due to spin-spin coupling with nearby protons.

The aromatic region is expected to show two coupled signals for the two protons on the benzene ring. The broad singlet for the amino (-NH₂) protons is also anticipated. The methyl ester (-OCH₃) group will appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.5 - 8.5 Doublet of doublets ~8-9 (H-H), ~2-3 (H-F)
Aromatic-H 6.5 - 7.5 Doublet of doublets ~8-9 (H-H), ~4-5 (H-F)
-NH₂ 5.0 - 6.0 Broad Singlet -

Note: The predicted values are based on the analysis of similar substituted nitro- and fluoro-aromatic compounds.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the fluorine will show a large C-F coupling constant. The carbonyl carbon of the ester group will appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) 165 - 170
C-F 150 - 160 (with large ¹JCF)
C-NO₂ 145 - 155
C-NH₂ 135 - 145
Aromatic C-H 110 - 130
Aromatic C-H 100 - 115
Quaternary Aromatic C 120 - 140

Note: These are estimated chemical shift ranges based on known substituent effects on benzene rings.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, helping to confirm their connectivity. A cross-peak between the two aromatic signals would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, the methyl protons of the ester group would show a correlation to the carbonyl carbon. The aromatic protons would show correlations to neighboring carbons, which is crucial for confirming the substitution pattern on the aromatic ring.

Deuterated Solvents for NMR Analysis (e.g., CDCl₃, DMSO-d₆)

The choice of a deuterated solvent is critical for NMR analysis as it dissolves the analyte without introducing interfering proton signals in the spectrum.

Chloroform-d (CDCl₃): A common and versatile solvent for many organic compounds. It is relatively non-polar.

Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar aprotic solvent, often used for compounds that are not soluble in CDCl₃. It has the advantage of shifting the exchangeable proton signals (like -NH₂) further downfield, which can aid in their identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Characteristic Vibrational Modes of Amino, Nitro, Fluoro, and Ester Groups

The IR spectrum of this compound is expected to show characteristic absorption bands for each of its functional groups.

Amino (-NH₂) group: Two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. The N-H bending vibration typically appears around 1600-1650 cm⁻¹.

Nitro (-NO₂) group: Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group and are expected around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Fluoro (C-F) group: The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Ester (-COOCH₃) group: A strong carbonyl (C=O) stretching band is expected in the range of 1730-1750 cm⁻¹. Additionally, C-O stretching bands will be present around 1100-1300 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) N-H Stretch 3300 - 3500 Medium
Amino (-NH₂) N-H Bend 1600 - 1650 Medium-Strong
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560 Strong
Nitro (-NO₂) Symmetric Stretch 1345 - 1385 Strong
Ester (C=O) C=O Stretch 1730 - 1750 Strong
Ester (C-O) C-O Stretch 1100 - 1300 Strong
C-F C-F Stretch 1000 - 1400 Strong
Aromatic C=C C=C Stretch 1450 - 1600 Medium

Analysis of Hydrogen Bonding Interactions

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and structure of compounds. Various MS techniques can be applied to characterize this compound.

While specific high-resolution mass spectrometry (HRMS) data for this compound is not published in peer-reviewed journals, the theoretical exact mass can be calculated from its molecular formula, C₈H₇FN₂O₄. This information is crucial for confirming the elemental composition of the molecule in a research setting.

Table 1: Theoretical Exact Mass of this compound

Molecular FormulaCalculated Exact Mass (Da)
C₈H₇FN₂O₄214.0390

This table presents the calculated theoretical exact mass. Experimental verification through HRMS is a standard procedure in chemical synthesis and characterization.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating components of a mixture and identifying them based on their mass-to-charge ratio. These methods are routinely used to assess the purity of chemical compounds and to monitor the progress of chemical reactions.

Although some commercial suppliers of this compound indicate the availability of LC-MS data, specific methods and results for purity assessment or reaction monitoring of this compound are not detailed in the available scientific literature. bldpharm.com For related nitroaromatic compounds, LC-MS is often preferred due to the potential thermal lability of the nitro group, which can be a challenge in GC-MS. rsc.orgnih.gov Derivatization is sometimes employed in GC-MS analysis of similar compounds to improve volatility and thermal stability. nih.govchromatographyonline.com

The study of fragmentation patterns in mass spectrometry provides valuable information for structural elucidation. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

Specific studies detailing the mass spectral fragmentation pathways for this compound have not been published. However, general fragmentation behaviors for aromatic nitro compounds have been documented. Common fragmentation patterns for similar molecules can include the loss of the nitro group (NO₂) or other small neutral molecules from the parent ion. libretexts.org The interpretation of these pathways is essential for confirming the structure of newly synthesized batches of the compound.

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are fundamental for the separation and purification of chemical compounds, as well as for determining their purity.

High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds. While commercial suppliers of this compound often state a purity level determined by HPLC (e.g., >95%), the specific analytical methods, including the type of column, mobile phase composition, and detector wavelength, are not publicly available. lgcstandards.com A study detailing an HPLC method for a similar compound, methyl 2-amino-3-nitrobenzoate, highlights the utility of this technique for impurity profiling in drug substances. jocpr.com However, a directly applicable and detailed HPLC method for the title compound is not described in the scientific literature.

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds within a sample. In the context of this compound synthesis, GC, often coupled with a mass spectrometer (GC-MS), is instrumental in detecting and quantifying volatile impurities. These impurities may include residual solvents from the reaction or purification stages, unreacted volatile starting materials, or volatile by-products.

The analytical methodology involves injecting a vaporized sample into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase, a coating on the inside of the column, and the mobile phase, an inert carrier gas such as helium or nitrogen. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

For the analysis of potential volatile impurities in a sample of this compound, a typical GC method would be employed. A high-polarity capillary column is often suitable for the separation of aromatic and polar compounds. The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of compounds with a wide range of boiling points. The detector, commonly a Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (MS) for definitive identification, provides quantitative and qualitative data.

Table 1: Illustrative GC Parameters for Volatile Impurity Analysis

ParameterValue
Column Phenyl(5%) Polysiloxane(95%) Dimethyl, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Scan Range 40-450 m/z

This method allows for the sensitive detection of common organic solvents such as methanol (B129727), ethanol, acetone, and toluene, which might be present as impurities from the synthesis and purification processes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in organic synthesis to monitor the progress of a reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.

In the synthesis of this compound, TLC is an indispensable tool. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the eluent). As the eluent ascends the plate by capillary action, the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The separation is visualized under UV light, as aromatic compounds like this compound are typically UV-active. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be determined. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Table 2: Typical TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A common starting ratio is 7:3 or 8:2 (non-polar:polar).
Visualization UV lamp (254 nm)

The choice of the eluent system is crucial and is optimized to achieve good separation between the starting materials and the product, with Rf (retention factor) values ideally between 0.2 and 0.8.

Flash Column Chromatography for Purification

Following the completion of a chemical reaction, the desired product often needs to be separated from unreacted starting materials, by-products, and other impurities. Flash column chromatography is a common and efficient purification technique used for this purpose on a laboratory scale.

For the purification of this compound, a glass column is packed with a solid adsorbent, typically silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column under positive pressure (usually from compressed air or nitrogen). The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The polarity of the eluent is a critical parameter. A less polar solvent is typically used initially, and the polarity is gradually increased (gradient elution) to elute compounds with increasing polarity. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 3: General Conditions for Flash Column Chromatography Purification

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30% ethyl acetate) is a common choice for compounds of moderate polarity.
Loading Technique The crude product can be dissolved in a minimal amount of a suitable solvent and loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel (dry loading) before being placed on top of the column.
Fraction Analysis Thin-Layer Chromatography (TLC)

By carefully selecting the eluent system and monitoring the fractions, this compound can be isolated with a high degree of purity.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the precise molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal atomic arrangement. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For a novel or structurally complex compound like this compound, obtaining a single crystal suitable for SCXRD analysis would provide unambiguous confirmation of its molecular structure. The data would reveal the precise geometry of the benzene ring, the orientations of the amino, fluoro, nitro, and methyl ester substituents, and any intramolecular hydrogen bonding. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state properties of the compound.

As of the current literature survey, a publicly available single-crystal X-ray structure for this compound has not been reported. The generation of such data would require the successful growth of high-quality single crystals of the compound.

Powder X-ray Diffraction for Crystalline Nature and Polymorphism

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a solid material and to identify different crystalline forms, known as polymorphs. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites.

When the powdered sample is irradiated with X-rays, the diffraction pattern consists of a series of peaks at specific angles (2θ). This pattern is characteristic of the crystalline lattice of the substance. PXRD can be used to confirm the crystallinity of a synthesized batch of this compound and to check for the presence of any crystalline impurities.

Furthermore, PXRD is a crucial tool for studying polymorphism, the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. Identifying and controlling polymorphism is of significant importance in materials science and pharmaceutical development. A PXRD analysis of different batches of this compound prepared under various conditions could reveal the existence of different polymorphic forms.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the electronic structure of molecules, from which numerous properties can be derived. For a molecule like Methyl 2-amino-6-fluoro-3-nitrobenzoate, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure high accuracy.

Geometry Optimization and Molecular Structure Prediction

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The presence of bulky and electronically active groups (amino, fluoro, nitro, and methyl ester) suggests that steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group and the nitro or ester groups, would significantly influence the final geometry. The planarity of the benzene (B151609) ring would likely be distorted to accommodate these interactions.

Illustrative Optimized Geometrical Parameters This table presents predicted values based on similar substituted benzene molecules.

Parameter Predicted Value
C-N (amino) bond length ~1.37 Å
C-N (nitro) bond length ~1.48 Å
C-F bond length ~1.35 Å
N-O (nitro) bond length ~1.23 Å
C-C (aromatic) bond length ~1.39 - 1.41 Å
C-N-O (nitro) bond angle ~118°
C-C-N (amino) bond angle ~121°

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict the infrared (IR) and Raman spectra. These spectra are unique for every molecule and are determined by the vibrations of its chemical bonds.

For this compound, characteristic vibrational modes would include:

N-H stretching of the amino group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

Asymmetric and symmetric stretching of the nitro (NO₂) group, expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. researchgate.net

C=O stretching of the methyl ester group, a strong band typically found near 1730-1715 cm⁻¹.

C-F stretching , which gives a strong absorption in the 1250-1020 cm⁻¹ range.

Aromatic C-H and C=C stretching vibrations.

Predicted Vibrational Frequencies This table contains representative frequencies for the key functional groups.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Intensity
N-H Asymmetric Stretch ~3450 Medium
N-H Symmetric Stretch ~3350 Medium
C=O Stretch (Ester) ~1720 Strong
C=C Aromatic Stretch ~1610 Strong
NO₂ Asymmetric Stretch ~1530 Strong
NO₂ Symmetric Stretch ~1345 Strong

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive.

In this compound, the electron-donating amino group and the electron-withdrawing nitro and ester groups would heavily influence the distribution and energy of these orbitals. The HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would be concentrated on the nitro group.

Charge Transfer Interactions

The localization of the HOMO on the amino/ring system and the LUMO on the nitro group indicates a significant potential for intramolecular charge transfer (ICT). Upon electronic excitation, an electron would move from the HOMO to the LUMO, representing a transfer of charge from the electron-rich part of the molecule to the electron-poor part. This ICT is a key factor in the optical and electronic properties of many nitroaromatic compounds.

FMO Properties Values are illustrative based on similar compounds.

Parameter Predicted Energy (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -2.8 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks.

For this compound, the MEP map would show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the nitro and ester groups, and on the fluorine atom. These are the sites most susceptible to electrophilic attack.

Positive potential (blue): Located around the hydrogen atoms of the amino group, indicating their acidic nature and susceptibility to nucleophilic attack.

The aromatic ring would exhibit a complex potential distribution due to the competing effects of the attached functional groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions.

In this molecule, significant NBO interactions would be expected between:

The lone pair orbitals of the amino nitrogen (donor) and the antibonding π* orbitals of the aromatic ring and nitro group (acceptors).

The lone pair orbitals of the oxygen and fluorine atoms (donors) and adjacent antibonding σ* orbitals (acceptors).

Molecular Docking and Drug Design Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this technique is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

A primary goal of molecular docking is to forecast the binding affinity between a ligand, such as this compound, and a protein target. This affinity is often quantified by a scoring function that estimates the free energy of binding. A lower (more negative) score typically indicates a more stable and favorable interaction. While specific docking studies on this exact compound are not publicly available, we can conceptualize a hypothetical study targeting an enzyme like Acetylcholinesterase (AChE), a common target in neurodegenerative disease research. The predicted binding affinities would be compared to known inhibitors to gauge the potential efficacy of the compound.

Illustrative Data Table: Predicted Binding Affinities for AChE

Compound Predicted Binding Affinity (kcal/mol)
This compound -8.5 (Hypothetical)
Donepezil (Standard Inhibitor) -11.6

Note: The data for this compound is hypothetical and for illustrative purposes only.

Beyond just predicting binding strength, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. researchgate.net These interactions are fundamental to the ligand's specificity and activity. For this compound, key interactions would likely involve:

Hydrogen Bonding: The amino (-NH2) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and ester (-COOCH3) groups can act as hydrogen bond acceptors. These could form crucial bonds with amino acid residues in the active site of a target protein.

Pi-Pi Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic residues of the protein, such as tyrosine, tryptophan, or phenylalanine. researchgate.net

Halogen Bonding: The fluorine atom could potentially form halogen bonds, a non-covalent interaction that can contribute to binding affinity.

Analysis of these interactions is vital for understanding the binding mode and for guiding further chemical modifications to improve potency. researchgate.net

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Should this compound be identified as a "hit" from such a screen, the next step would be lead optimization. This process involves synthetically modifying the hit molecule to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile. The fluoro substituent, for instance, is often incorporated in drug design to enhance metabolic stability and lipophilicity. vulcanchem.com Computational analysis of derivatives would be run iteratively to predict which modifications are most promising before undertaking expensive and time-consuming synthesis.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemistry calculations provide a deeper understanding of a molecule's electronic structure and intrinsic reactivity. These methods, often based on Density Functional Theory (DFT), can calculate a variety of molecular properties, known as chemical descriptors.

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile. The nitro group (-NO2) is a strong electron-withdrawing group, which would significantly increase the electrophilicity of the aromatic ring in this compound, making it susceptible to nucleophilic attack.

Nucleophilicity Index (N): This measures a molecule's ability to donate electrons. The amino group (-NH2) is an electron-donating group, making it a primary site of nucleophilicity in the molecule.

These indices are valuable for predicting how the molecule will interact with biological nucleophiles and electrophiles.

Quantum chemical calculations can provide both global and local descriptors of reactivity. bohrium.com

Global Descriptors: These properties describe the molecule as a whole.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softness is the reciprocal of hardness. Generally, soft molecules are more reactive than hard molecules.

Chemical Potential (μ): This relates to the "escaping tendency" of electrons from a molecule. It is connected to the negative of electronegativity.

Local Descriptors: These indices indicate the reactivity of specific atoms or regions within the molecule.

Fukui Functions: These functions are used to identify the most electrophilic and nucleophilic sites within a molecule. For this compound, the Fukui functions would likely confirm that the carbon atoms ortho and para to the nitro group are the most electrophilic sites on the ring, while the nitrogen atom of the amino group is a primary nucleophilic site.

Illustrative Data Table: Calculated Reactivity Descriptors

Descriptor Hypothetical Value Implication
Chemical Hardness (η) 2.5 eV Moderate Reactivity
Electrophilicity Index (ω) 3.1 eV Good Electrophile

Note: All values are hypothetical and for illustrative purposes to demonstrate the application of these descriptors.

These theoretical studies, from molecular docking to the calculation of quantum chemical descriptors, provide a comprehensive, albeit predictive, profile of this compound. They offer a rational basis for its potential applications in drug design and help guide future experimental work.

Applications As a Synthetic Intermediate and Building Block in Advanced Research

Precursor in Pharmaceutical Synthesis

This compound serves as a pivotal precursor in the multi-step synthesis of various pharmaceutical agents, where its functional groups can be selectively modified to build the desired molecular framework.

Methyl 2-amino-6-fluoro-3-nitrobenzoate is an ideal starting material for the synthesis of a variety of fluoro-nitrobenzene derivatives. The presence of the fluorine atom is of particular importance in medicinal chemistry as it can enhance the metabolic stability and binding affinity of drug candidates. The amino and nitro groups can be chemically transformed to introduce further complexity and functionality, leading to the development of novel therapeutic agents.

The chemical reactivity of this compound allows for its use in the construction of various heterocyclic ring systems, which are core structures in many therapeutic drugs.

Research has demonstrated the synthesis of quinazolinone derivatives, a class of compounds known for their anti-inflammatory properties, from precursors structurally related to this compound. nih.govnih.govfabad.org.trscholarsresearchlibrary.commdpi.com The synthesis often involves the cyclization of an anthranilic acid derivative, which can be prepared from the title compound. For instance, the reaction of 2-aminobenzoic acid derivatives with various reagents can lead to the formation of the quinazolinone scaffold. fabad.org.tr The resulting compounds have shown significant anti-inflammatory activity in preclinical studies. nih.govscholarsresearchlibrary.com

Examples of Synthesized Anti-inflammatory Scaffolds

Starting Material AnalogueResulting HeterocycleTherapeutic Potential
2-Aminobenzoic acid derivativesQuinazolinonesAnti-inflammatory
Substituted Anthranilic AcidsThiazolidinones, AzetidinonesAnti-inflammatory

The development of novel anticancer agents has utilized fluorinated benzothiazole (B30560) derivatives, which can be synthesized from precursors like this compound. nih.govnih.govmdpi.com The synthesis of 2-aminobenzothiazoles is a key step, and these can be further modified to produce compounds with potent antitumor activity. mdpi.com For example, a patent describes the synthesis of methyl 2-fluoro-3-aminobenzoate as an intermediate for a new anticancer drug, highlighting the importance of the fluorinated aminobenzoate structure. patsnap.com

Research Findings on Anticancer Benzothiazole Derivatives

Compound ClassKey Findings
2-Aminobenzothiazole derivativesExhibit potent antiproliferative activities against various cancer cell lines. nih.gov
6-Fluoro-benzothiazole derivativesShowed significant inhibition of cancer cell proliferation and induced apoptosis. nih.gov
Substituted 2-phenylbenzothiazolesNovel derivatives have been synthesized and evaluated for their antitumor properties. mdpi.com

Fluoro-benzothiazole derivatives have also been investigated for their antibacterial properties. researchgate.net The synthesis of these compounds can start from precursors that share the structural motifs of this compound. The resulting benzothiazoles have been screened for activity against various bacterial strains, with some derivatives showing moderate to significant antibacterial effects. researchgate.net The incorporation of the fluorine atom is often a key strategy in the design of new antimicrobial agents to enhance their efficacy and pharmacokinetic properties.

In the context of neurodegenerative diseases, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been designed and synthesized as potential inhibitors of monoamine oxidase (MAO), an enzyme implicated in the pathology of several neurodegenerative disorders. nih.gov These compounds have shown inhibitory activity in the nanomolar to micromolar range, with some exhibiting high selectivity for the MAO-B isoform, a key target in the treatment of Parkinson's disease. nih.gov While not a direct application of the title compound, this research demonstrates the potential of the core 2-amino-nitro-benzothiazole scaffold, accessible from related precursors, in the development of therapeutics for neurodegenerative conditions.

Role in Drug Discovery and Development Pipelines

While specific examples of the use of this compound in drug discovery pipelines are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. The presence of a fluorinated and nitrated aminobenzoate scaffold suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, the 2-amino-3-nitrobenzoate core can serve as a precursor for the formation of heterocyclic systems, such as benzimidazoles, quinazolinones, and other fused ring systems that are prevalent in many classes of drugs, including kinase inhibitors and anti-infective agents. The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate, thereby improving its pharmacokinetic and pharmacodynamic profile.

Intermediate in Agrochemical Synthesis

The structural features of this compound also suggest its potential utility in the synthesis of modern agrochemicals.

Synthesis of Herbicides, Insecticides, and Fungicides

Nitroaromatic compounds and their derivatives are foundational in the synthesis of a variety of pesticides. The functional groups on this compound could be chemically modified to produce active agrochemical ingredients. For example, the amino and nitro groups can be transformed into different functionalities to create compounds with herbicidal, insecticidal, or fungicidal properties. The fluorine atom is a common feature in many successful agrochemicals, often contributing to increased efficacy and metabolic stability.

Structure-Activity Relationship Studies in Agrochemicals

Structure-activity relationship (SAR) studies are crucial for the optimization of agrochemical candidates. This compound can serve as a valuable starting material for the synthesis of a library of analogues for SAR studies. By systematically modifying each functional group—for instance, by alkylating the amino group, reducing the nitro group to an amine and subsequently derivatizing it, or by transforming the methyl ester into other functional groups—researchers could investigate how these structural changes impact the biological activity of the resulting compounds. This systematic approach allows for the identification of key structural features required for optimal performance.

Synthesis of Advanced Materials

The reactivity of this compound also lends itself to the field of materials science.

Precursors for Polymeric Materials

Aromatic diamines are important monomers in the synthesis of high-performance polymers such as polyamides and polyimides. Through the reduction of its nitro group, this compound can be converted into a fluorinated aromatic diamine. The resulting diamine could then be polymerized with diacyl chlorides or dianhydrides to produce novel polymeric materials. The incorporation of the fluorine atom and the ester group could impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

Building Blocks for Ligands in Coordination Chemistry

The synthesis of ligands for coordination chemistry is another area where this compound could be a valuable building block. The amino group and the nitrogen and oxygen atoms of the nitro and ester groups can act as coordination sites for metal ions. The aromatic ring can be further functionalized to create multidentate ligands. These ligands can then be used to form metal-organic frameworks (MOFs) or other coordination complexes with interesting catalytic, magnetic, or optical properties. The fluorine substituent can influence the electronic properties of the ligand and the resulting metal complex.

Exploration in Fine Chemical Synthesis

Development of Fluoro-nitrophenyl Esters and Ethers

Information regarding the use of this compound for the synthesis of other fluoro-nitrophenyl esters and ethers is not available in the reviewed literature. General chemical principles suggest that the functional groups present—an amine, a methyl ester, and an aromatic ring activated by a nitro group—could potentially undergo various transformations.

For instance, the methyl ester could theoretically undergo transesterification with different alcohols to yield other esters. Similarly, the amine group could be chemically modified, for example, through diazotization followed by substitution, to introduce an ether linkage, although this is a multi-step process that would fundamentally alter the core structure. However, without specific studies or documented reaction pathways using this compound, any discussion remains speculative.

Emerging Research Directions and Future Perspectives

Bioisosteric Replacements and Analog Design

The structural motifs of Methyl 2-amino-6-fluoro-3-nitrobenzoate make it an intriguing candidate for bioisosteric replacement strategies in drug design. Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a key tactic for modulating the biological activity, toxicity, or pharmacokinetics of a lead compound.

The nitro group, for instance, is a well-known functional group in medicinal chemistry, but it can sometimes be associated with metabolic liabilities. A potential bioisosteric replacement for the nitro group is the trifluoromethyl (CF3) group. This substitution can be particularly challenging when the nitro group is directly involved in binding interactions, but a successful replacement can lead to compounds with improved potency and metabolic stability. The fluorine atom in this compound already enhances its lipophilicity and metabolic stability, and further modifications could build upon these properties.

Strategies for analog design could involve altering the position of the substituents on the aromatic ring to fine-tune electronic and steric properties. Additionally, the amino and ester functionalities offer sites for further chemical modification to create a library of analogs for screening against various biological targets.

Functional Group Potential Bioisosteric Replacement Rationale for Replacement
Nitro (-NO2)Trifluoromethyl (-CF3)Improve metabolic stability and potency.
Amino (-NH2)Hydroxyl (-OH), Methyl (-CH3)Modulate hydrogen bonding capacity and basicity.
Fluorine (-F)Hydrogen (-H), Chlorine (-Cl)Alter lipophilicity and electronic effects.
Methyl Ester (-COOCH3)Carboxylic Acid (-COOH), Amide (-CONH2)Modify solubility and potential for hydrogen bonding.

Targeted Synthesis for Specific Biological Pathways

While specific research on the targeted synthesis of this compound for particular biological pathways is not yet extensively reported, its structure suggests potential for such applications. The presence of electron-donating (amino) and electron-withdrawing (nitro, fluoro, and ester) groups creates a distinct electronic profile that could be exploited for targeted interactions with biological macromolecules.

The design of synthetic routes to generate derivatives of this compound could be guided by the desire to inhibit or modulate specific enzymes or receptors. For example, nitroaromatic compounds have been investigated for their roles in various therapeutic areas. By analogy, derivatives of this compound could be synthesized to explore their efficacy in similar contexts. The synthetic accessibility of the parent molecule allows for the systematic modification of its functional groups to optimize binding affinity and selectivity for a chosen biological target. Future research in this area would likely involve computational modeling to predict interactions with protein binding sites, followed by the targeted synthesis and biological evaluation of the most promising candidates.

Application in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for this compound. The compound's functional groups are capable of participating in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the formation of larger, organized structures.

This compound is a prime candidate for the formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent bonds. The amino group can act as a hydrogen bond donor, while the nitro and ester groups can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks with suitable co-former molecules, such as carboxylic acids. The study of aminobenzoic acids has shown their propensity to form supramolecular associates with various cyclic molecules through charge-assisted hydrogen bonds.

Furthermore, the electron-rich amino group and the electron-deficient nitro-substituted aromatic ring create the potential for charge-transfer interactions. In a co-crystal, this can lead to the formation of colored charge-transfer complexes, where there is a partial transfer of electron density from the donor (amino group) to the acceptor (nitroaromatic system). These interactions can influence the physical properties of the resulting material, including its color, conductivity, and nonlinear optical response. The combination of hydrogen bonding and halogen bonding (involving the fluorine atom) can also be used to guide the assembly of molecules into predictable one-, two-, or three-dimensional networks.

Photophysical Investigations and Optical Properties

The photophysical properties of this compound are of significant interest due to the presence of both electron-donating and electron-withdrawing groups on the aromatic ring, a classic "push-pull" system. Such systems are known to exhibit interesting optical phenomena.

While many nitroaromatics are known to be non-fluorescent due to efficient intersystem crossing from the singlet excited state to the triplet manifold, the presence of electron-donating groups can sometimes lead to fluorescent compounds. The photophysical properties, including absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, would need to be experimentally determined to fully understand the behavior of this molecule. The polarity of the solvent is expected to play a significant role in the photophysical properties of such push-pull systems.

Molecules with a significant difference between their ground-state and excited-state dipole moments, such as push-pull nitroanilines, often exhibit large second-order nonlinear optical (NLO) responses. The intramolecular charge transfer (ICT) from the amino group to the nitro group upon photoexcitation is the key mechanism responsible for this property. The NLO properties of p-nitroaniline and its derivatives have been extensively studied, and they serve as a benchmark for organic NLO materials.

The hyperpolarizability (β), a measure of the NLO response of a molecule, is a critical parameter. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the hyperpolarizability of this compound and its derivatives. These calculations can help in understanding the structure-property relationships and in designing new molecules with enhanced NLO properties.

Compound Third-Order Susceptibility (χ(3)) (esu) Second-Order Hyperpolarizability (γ) (esu)
p-Nitroaniline picrate10⁻¹³10⁻³⁴

Data for p-Nitroaniline picrate, a related compound, is presented for illustrative purposes.

Materials with strong nonlinear absorption are candidates for optical limiting applications, which are crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. The mechanism of optical limiting in push-pull molecules can involve reverse saturable absorption (RSA), where the excited-state absorption cross-section is larger than the ground-state absorption cross-section. Z-scan is a common experimental technique used to measure the nonlinear absorption coefficient and the nonlinear refractive index of materials.

Recent studies on compounds like p-nitroaniline picrate have demonstrated their potential for optical limiting with a defined threshold. The strong intramolecular charge transfer and intermolecular hydrogen bonding in such materials contribute to their significant third-order nonlinearities. Given its structural similarities, this compound is a promising candidate for investigation in the field of optical limiting and all-optical switching.

UV-Vis-NIR Studies and Optical Transmittance

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a important technique for characterizing the optical properties of organic compounds like this compound. This analytical method measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. Such studies are crucial for understanding the electronic transitions within the molecule and assessing its potential for optical applications.

For this compound, the presence of the nitro (-NO2) and amino (-NH2) groups, along with the benzene (B151609) ring, creates a chromophoric system. The absorption characteristics are influenced by the electronic transitions between molecular orbitals. The optical transmittance of a material is the fraction of incident light at a specified wavelength that passes through a sample. This property is particularly relevant for applications in optical devices, where high transparency in certain wavelength ranges might be required.

While specific UV-Vis-NIR spectral data for this compound is not extensively detailed in publicly available literature, the typical workflow for such an analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol (B129727), or acetonitrile) and recording the absorbance spectrum. The resulting data would reveal the wavelength of maximum absorption (λmax), which provides insights into the electronic structure of the molecule.

Table 1: Hypothetical UV-Vis-NIR Spectral Data for this compound

Parameter Value
Wavelength of Maximum Absorption (λmax) Data not available
Molar Absorptivity (ε) Data not available
Optical Transmittance Range Data not available
Solvent Data not available

Photoluminescence and Emission Properties

Photoluminescence is the emission of light from a material after the absorption of photons. This phenomenon is a valuable tool for investigating the excited state properties of molecules and is fundamental to applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The study of the photoluminescence and emission properties of this compound would involve exciting the molecule with a specific wavelength of light and measuring the resulting emission spectrum.

Key parameters in photoluminescence studies include the emission wavelength, quantum yield (the efficiency of the conversion of absorbed photons to emitted photons), and the lifetime of the excited state. The presence of both an electron-donating group (-NH2) and an electron-withdrawing group (-NO2) on the aromatic ring can lead to intramolecular charge transfer (ICT) upon photoexcitation, which can significantly influence the emission properties.

As with UV-Vis-NIR data, detailed experimental results on the photoluminescence of this compound are not widely reported. However, a typical investigation would provide data on the optimal excitation wavelength and the resulting emission spectrum, which would characterize the color and intensity of the emitted light.

Table 2: Hypothetical Photoluminescence Data for this compound

Parameter Value
Excitation Wavelength (λex) Data not available
Emission Wavelength (λem) Data not available
Photoluminescence Quantum Yield (ΦPL) Data not available
Excited State Lifetime (τ) Data not available

Advanced Analytical Method Development

High-Throughput Screening of Derivatives

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological target. In the context of this compound, HTS could be employed to screen a library of its derivatives for desired properties, such as enhanced biological activity or improved optical characteristics. This would involve the synthesis of a diverse library of related compounds, followed by automated testing.

The development of an HTS assay for derivatives of this compound would require a robust and measurable output. For example, if the goal is to identify potent enzyme inhibitors, the assay would measure the inhibition of the target enzyme's activity. The results of HTS can identify "hit" compounds that can then be further optimized in a process known as lead optimization.

Development of In Situ Monitoring Techniques

The synthesis of this compound and its derivatives can be complex, and in situ monitoring techniques are valuable for real-time analysis of the reaction progress. ambeed.comambeed.com These techniques, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Process Mass Spectrometry, allow chemists to track the concentration of reactants, intermediates, and products without the need to take samples from the reaction vessel. This can lead to improved reaction understanding, optimization of reaction conditions (e.g., temperature, addition rates), and increased safety and efficiency.

For the synthesis of this compound, in situ monitoring could be used to follow the disappearance of the starting material, methyl 2,6-difluorobenzoate, and the appearance of the product. ambeed.com This would enable precise determination of the reaction endpoint and could help to minimize the formation of impurities.

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling are powerful tools for the design and prediction of the properties of new molecules. In the context of this compound, computational methods can be used to design new derivatives with tailored properties. Techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling can be employed.

DFT calculations can predict a wide range of molecular properties, including electronic structure, spectroscopic properties (such as UV-Vis spectra), and reactivity. This information can guide the design of new derivatives with, for example, specific absorption or emission wavelengths. QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The computational design process would involve creating a virtual library of derivatives of this compound and then using computational methods to predict their properties of interest. The most promising candidates identified through this virtual screening could then be synthesized and experimentally tested.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 2-amino-6-fluoro-3-nitrobenzoate, and how can competing side reactions be minimized?

  • Methodology :

  • Step 1 : Start with 2-amino-6-fluorobenzoic acid. Protect the amino group using acetyl chloride or Boc anhydride to avoid undesired nitrosation.
  • Step 2 : Nitration at the 3-position using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to ensure regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Step 3 : Esterify the carboxylic acid with methanol using H₂SO₄ as a catalyst. Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) .
  • Key Challenge : Competing nitration at the 5-position can occur if temperature exceeds 10°C. Use low-temperature conditions and excess nitrating agent to suppress side reactions.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Expect a singlet for the methyl ester (~3.9 ppm), a doublet for the aromatic proton adjacent to fluorine (J ≈ 8–10 Hz), and a broad peak for the NH₂ group (~6.0 ppm, exchange with D₂O).
  • ¹⁹F NMR : A singlet near -110 ppm (due to the ortho-fluoro substituent).
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1530/1350 cm⁻¹ (nitro group).
  • HR-MS : Exact mass = 214.0464 (C₈H₇FN₂O₄). Use ESI+ mode for ionization .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals.
  • Column Chromatography : Silica gel with a gradient of ethyl acetate in hexane (10% → 30%). Monitor fractions by UV at 254 nm.
  • HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (60:40) at 1 mL/min .

Advanced Research Questions

Q. How can crystallographic disorder of the fluorine atom be resolved in X-ray diffraction studies of this compound?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement : Apply the SHELXL program with anisotropic displacement parameters for non-H atoms. Use the PART instruction to model fluorine positional disorder if occupancy is split.
  • Validation : Check residual electron density maps (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

Q. How do competing electronic effects influence regioselectivity in nitration and fluorination reactions for this compound?

  • Analysis :

  • Nitration : The electron-withdrawing nitro group directs subsequent electrophilic substitution to the meta position relative to itself. However, the ortho-fluoro substituent exerts a weaker electron-withdrawing effect, leading to competing para-nitration in unprotected precursors.
  • Fluorination : Fluorine’s inductive effect stabilizes negative charge at the ortho position, favoring nitration at the 3-position. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What experimental approaches can assess the photostability of this compound under UV irradiation?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor absorbance changes at λ_max = 320 nm (nitro group) over 24 hours under UV light (365 nm).
  • HPLC-MS : Detect degradation products (e.g., demethylation or nitro reduction).
  • Control : Conduct experiments in dark conditions to isolate thermal degradation effects. Use deuterated solvents to study solvent interactions .

Data Contradictions and Troubleshooting

Q. Discrepancy between theoretical and observed molecular weights in mass spectrometry: How to resolve?

  • Root Cause : Common issues include isotopic interference (e.g., ¹³C or ³⁷Cl) or adduct formation (e.g., [M+Na]⁺).
  • Solution :

  • Use high-resolution mass spectrometry (HR-MS) to distinguish isotopic peaks.
  • Compare experimental m/z with theoretical values using tools like NIST Chemistry WebBook .

Q. Unexpected byproducts in esterification: How to identify and mitigate?

  • Identification :

  • Byproducts may include methyl 2-acetamido-6-fluoro-3-nitrobenzoate (from incomplete amino deprotection) or dimethyl esters (over-esterification).
    • Mitigation :
  • Optimize reaction time (2–4 hours) and stoichiometry (1.2 equivalents of methanol).
  • Use anhydrous conditions to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.